molecular formula C7H14F2N2 B1476634 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-amine CAS No. 2098102-02-2

2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B1476634
CAS No.: 2098102-02-2
M. Wt: 164.2 g/mol
InChI Key: KYYNHWJZQJAOKV-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H14F2N2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Synthetic Chemistry

Pyrrolidinyl ethanamine derivatives, such as 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-amine, play a pivotal role in the realm of synthetic chemistry, offering diverse applications due to their versatile structural framework. These compounds, characterized by the presence of a pyrrolidine ring, are fundamental in constructing complex molecular architectures.

  • Catalyst Design and Asymmetric Synthesis : Some derivatives have been utilized in designing novel organocatalysts for asymmetric synthesis. For example, C2-symmetric chiral tertiary amines with squaramide fragments have shown efficiency in catalyzing asymmetric additions, illustrating the potential of these compounds in creating enantioselective catalysts (Kostenko, Kucherenko, & Zlotin, 2018).

  • Synthesis of Complex Molecular Structures : The pyrrolidinyl ethanamine framework is integral in synthesizing complex molecules, such as nickel(II) complexes with unique (amino)pyridine ligands. These complexes have been studied for their potential in oligomerizing ethylene, showcasing the structural versatility and reactivity of such derivatives (Nyamato, Ojwach, & Akerman, 2016).

  • Drug Synthesis : While excluding direct drug use and dosage information, it's noteworthy that certain pyrrolidinyl ethanamine derivatives serve as key intermediates in synthesizing pharmaceutical compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is crucial in preparing specific antibiotics, highlighting its importance in drug synthesis pipelines (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

  • Material Science and Polymer Chemistry : The derivatives of pyrrolidinyl ethanamine, particularly those with functional groups like difluoromethyl, contribute significantly to material science. For instance, the synthesis of polyethylene and other polymers through catalytic processes involving these compounds demonstrates their utility in creating advanced materials with specific properties (Nyamato, Ojwach, & Akerman, 2015).

  • Chemical Synthesis and Ligand Formation : Pyrrolidinyl ethanamine derivatives are instrumental in forming complex ligands for metal coordination, essential in catalysis and material synthesis. The creation of complexes and the exploration of their chemical behavior underpin the broad applicability of these derivatives in chemistry and material science (Amirnasr, Schenk, & Meghdadi, 2002).

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)6-1-3-11(5-6)4-2-10/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYNHWJZQJAOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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